molecular formula C9H11NOS B3429321 N-(2-sulfanylethyl)benzamide CAS No. 73721-89-8

N-(2-sulfanylethyl)benzamide

Cat. No.: B3429321
CAS No.: 73721-89-8
M. Wt: 181.26 g/mol
InChI Key: VQLAUZQBHULEDZ-UHFFFAOYSA-N
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Description

N-(2-sulfanylethyl)benzamide is a chemical compound with the molecular formula C9H11NOS and is of significant interest in pharmacological and neuroscience research . This compound shares a core benzamide structure with a class of molecules known as trichloro(sulfanyl)ethyl benzamides (TCEBs), which have been identified as potent and selective antagonists of the human Transient Receptor Potential Ankyrin 1 (TRPA1) channel . The TRPA1 channel is a non-selective cation channel expressed in sensory neurons and is known as a key sensor for reactive chemicals and irritants, such as those found in mustard oil (allyl isothiocyanate) and wasabi . It also plays a critical role in sensing noxious cold and mediates neurogenic inflammation, making it a prominent target for the development of novel analgesic agents . Research on related TCEB compounds has demonstrated their species-specific pharmacology, showing potent antagonism of human TRPA1 activated by both chemical agonists and cold temperatures, while displaying different effects on the rat orthologue of the channel . This makes this compound and its analogues valuable tools for studying TRPA1 function, pain mechanisms, and for screening potential new therapeutics. Researchers can use this compound to probe the mechanisms of chemical sensing by TRPA1 and investigate its role in various pathological conditions. This product is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-sulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-9(10-6-7-12)8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLAUZQBHULEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73721-89-8
Record name N-(2-sulfanylethyl)benzamide
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Synthetic Methodologies and Route Design for N 2 Sulfanylethyl Benzamide and Its Analogues

Direct Amidation Strategies for N-(2-sulfanylethyl)benzamide Formation

Direct amidation represents the most straightforward approach to constructing the core this compound structure. This involves the formation of an amide bond between a benzoic acid precursor and 2-aminoethanethiol, commonly known as cysteamine (B1669678).

Coupling of Benzoic Acid Derivatives with Cysteamine (2-aminoethanethiol)

The coupling of benzoic acid or its derivatives with cysteamine is a fundamental method for synthesizing this compound. This reaction typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amino group of cysteamine. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU). ucl.ac.uk The reaction is often carried out in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). ucl.ac.uk

It is crucial to control the reaction conditions to favor amidation at the amine over the thiol group of cysteamine. The higher nucleophilicity of the amine group generally ensures this selectivity, especially under neutral or slightly basic conditions. The use of cysteamine hydrochloride requires the addition of a base to liberate the free amine for the reaction to proceed.

A study on the selective cyanoethylation of 2-aminoethanethiol hydrochloride highlighted that in aqueous solutions with a pH range of 3.2 to 6.9, reactions occur exclusively at the sulfhydryl group. sci-hub.se This suggests that careful pH control is essential when working with cysteamine to direct reactivity to the desired functional group.

Acylation of 2-aminoethanethiol with Benzoyl Chloride

A classic and efficient method for forming this compound is the acylation of 2-aminoethanethiol with benzoyl chloride. atamanchemicals.com This reaction, often a variant of the Schotten-Baumann reaction, is typically performed in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct. atamanchemicals.comsciencemadness.org The high reactivity of the acyl chloride towards the amine ensures a rapid and often high-yielding conversion. atamanchemicals.com

The reaction involves the nucleophilic attack of the amino group of cysteamine on the carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide bond and release a chloride ion. taylorandfrancis.com While benzoyl chloride is relatively stable towards water compared to other acyl chlorides, the reaction is usually carried out in a biphasic system or in a non-aqueous solvent with a tertiary amine base to prevent hydrolysis of the acyl chloride. atamanchemicals.comsciencemadness.org

Functional Group Interconversion Approaches

Alternative synthetic strategies involve the formation of the benzamide (B126) structure first, followed by the introduction or unmasking of the thiol functionality.

Reduction of Sulfonyl Precursors to Thiol

An indirect route to this compound involves the reduction of a corresponding sulfonyl precursor, such as N-(2-sulfonylethyl)benzamide. The synthesis of sulfonamides can be achieved through various methods, including the reaction of sulfonyl chlorides with amines. researchgate.netorganic-chemistry.org The subsequent reduction of the sulfonyl group to a thiol is a key step.

Several methods exist for the reduction of sulfonyl chlorides and related compounds to thiols. These include the use of strong reducing agents like lithium aluminum hydride or zinc in acidic conditions. taylorfrancis.com Catalytic hydrogenation using a palladium catalyst under moderate hydrogen pressure has also been reported for the reduction of aromatic sulfonyl chlorides to the corresponding thiols. taylorfrancis.comgoogle.com This process often requires a mild base to neutralize the strong acid formed during the reaction. taylorfrancis.com Another approach involves the in-situ generation of hydroiodic acid from iodine and red phosphorus. taylorfrancis.com

Precursor TypeReducing Agent/CatalystConditionsOutcome
Aromatic Sulfonyl ChloridePalladium catalystModerate H₂ pressure, presence of a mild baseAromatic Thiol
Sulfonyl ChlorideLithium aluminum hydride-Thiol
Sulfonyl ChlorideZinc and acidAcidicThiol
Sulfonyl ChlorideIodine and red phosphorusIn-situ generation of HIThiol

Modification of Pre-formed Benzamides (e.g., thiolation of C(sp2)-H bonds)

Recent advancements in organic synthesis have introduced methods for the direct thiolation of C(sp²)-H bonds, which could be applied to a pre-formed benzamide. This strategy offers a step-economical approach by functionalizing an existing aromatic ring. researchgate.net

Transition-metal catalysis, particularly with copper or rhodium, has been employed for the direct sulfenylation of C(sp²)-H bonds in benzamides. rsc.orgresearchgate.net These reactions often utilize a directing group to achieve regioselectivity. For instance, a rhodium(III)-catalyzed sulfenylation of C(sp²)-H bonds in benzamides was developed using monoprotected N-acetyl amino acid (MPAA) ligands to overcome catalyst deactivation by the sulfur-containing reactant. rsc.org Similarly, copper-catalyzed thiolation of aryl C-H bonds has been achieved using a removable directing group. researchgate.netresearchgate.net These methods typically involve the use of diaryl disulfides as the thiol source. researchgate.netresearchgate.net

Catalyst SystemDirecting Group StrategyThiol SourceKey Feature
Rh(III) / MPAA ligandWeakly coordinating amideDiaryl disulfidesOvercomes catalyst deactivation
Cu(OAc)₂Removable 2-amino oxazoleDiaryl disulfidesConvenient route to diaryl sulfides
Copper-mediatedTransient imine directing groupDisulfidesEnables C-H thiolation of free benzylamines

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for amide formation, including for this compound. rsc.orgsioc-journal.cn The focus is on developing more atom-economical, energy-efficient, and environmentally benign processes.

Key areas of development in green amide synthesis include:

Catalytic Amidation: Moving away from stoichiometric activating agents that generate significant waste, research is focused on catalytic methods. ucl.ac.uksigmaaldrich.com Boronic acid catalysts, for example, have been shown to facilitate direct amidations between carboxylic acids and amines under mild conditions. sigmaaldrich.com

Biocatalysis: Enzymes are being explored for amide bond formation. rsc.org Hydrolases can be used in low-water systems to shift the equilibrium towards synthesis, and ATP-dependent enzymes offer another route in aqueous media. rsc.org Carboxylic acid reductases (CARs) have been used for the biocatalytic formation of thioesters, which can then be converted to amides. researchgate.net

Solvent-Free and Alternative Solvents: The use of hazardous solvents like DMF and CH₂Cl₂ is a significant environmental concern. ucl.ac.uk Research is exploring solvent-free reaction conditions, such as the trituration of reactants followed by direct heating, or the use of greener solvents. ucl.ac.ukscispace.com

Atom Economy: Direct C-H functionalization methods, as described in section 2.2.2, represent a highly atom-economical approach as they avoid the need for pre-functionalized starting materials. researchgate.net

The development of greener synthetic methods is crucial for the sustainable production of fine chemicals and pharmaceuticals. sioc-journal.cnscispace.com

Catalytic Systems for Enhanced Synthesis Yields and Selectivity

The synthesis of this compound and its analogues benefits significantly from the use of catalytic systems that improve reaction rates, yields, and selectivity. Research has explored a variety of catalysts, from transition metals to organocatalysts, to facilitate the key bond-forming reactions, primarily the amidation step.

One common approach involves the coupling of a benzoic acid derivative with 2-aminoethanethiol or its protected forms. While traditional methods may rely on stoichiometric coupling agents, modern catalytic systems offer more sustainable and efficient alternatives. For instance, copper-based catalysts have shown promise in C-N bond formation. A notable example is the use of a CuI/potassium carbonate system in ethylene (B1197577) glycol, which can enhance copper's solubility and accelerate the coupling reaction. Similarly, Cu₂O in combination with ligands like N,N'-bis(thiophen-2-ylmethyl)oxalamide has been effective for Goldberg amidation reactions, which could be adapted for the synthesis of this compound analogues. organic-chemistry.org

Nickel and zinc-based catalysts have also been investigated. For the synthesis of a related compound, 2-mercapto-N-methylbenzamide, microwave-assisted reactions employing catalysts such as Ni(Phen)₂Br₂ and zinc nanopowder have been reported. Ruthenium(II) catalysts have been utilized for the N-alkylation of amides, a reaction that could be relevant for producing N-substituted analogues of the target compound. organic-chemistry.org

For analogues where a sulfonamide linkage is present instead of a simple amide, propylphosphonic anhydride (B1165640) (T3P) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) have been used as efficient coupling agents to form the amide bond between a sulfonamide-containing benzoic acid and an amine. nih.gov While these are technically reagents, their role in promoting the reaction highlights a move towards more sophisticated synthesis strategies.

The choice of catalyst is often dependent on the specific substrates and the desired reaction conditions. The following table summarizes some of the catalytic systems and reagents used in the synthesis of benzamide derivatives, which could be applicable to this compound and its analogues.

Interactive Data Table: Catalytic Systems for Benzamide Synthesis

Catalyst/ReagentSubstrate ScopeReaction TypeKey AdvantagesReference
CuI / K₂CO₃Aryl iodides, amidesUllmann CondensationEnhanced solubility and reaction rate in ethylene glycol.
Cu₂O / Ligand(Hetero)aryl chlorides, primary amidesGoldberg AmidationEffective for less reactive aryl chlorides, good yields. organic-chemistry.org
Ni(Phen)₂Br₂ / Zn nanopowderThiol-containing benzamidesMicrowave-assisted synthesis---
Ru(II) complexesAmides, alcohols/aminesN-alkylationEfficient for N-methylation and N-alkylation. organic-chemistry.org
T3P / HATUCarboxylic acids, aminesAmide couplingHigh efficiency for forming amide bonds. nih.gov
Pd(OAc)₂N-aryl-N',N'-dialkylthioureasIntramolecular oxidative cyclizationForms 2-(dialkylamino)benzothiazoles. mdpi.com
Ni(II) saltsN-arylthioureasIntramolecular cyclizationCheaper and less toxic than palladium catalysts. mdpi.com mdpi.com
RuCl₃N-arylthioureasIntramolecular oxidative couplingOne-pot synthesis of 2-aminobenzothiazoles. mdpi.com mdpi.com

Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of various factors to ensure safety, efficiency, and economic viability. Process optimization is a critical step in improving the robustness and yield of the synthesis, where even minor improvements can have significant economic impact. google.com

Key parameters that are typically optimized during scale-up include:

Reaction Conditions: Temperature, pressure, and reaction time are fundamental parameters that need to be fine-tuned. For instance, in the synthesis of related benzamides, controlling the temperature during the addition of reagents and subsequent stirring is crucial for achieving high purity and yield. google.comgoogle.com The use of reflux conditions, as seen in the base-catalyzed thiolation for a 2-mercaptobenzamide derivative at 80–130°C for 2–5 hours, exemplifies the need for precise temperature and time control.

Solvent Selection: The choice of solvent is critical for reaction efficiency, product isolation, and environmental impact. Solvents that facilitate high conversion rates and allow for easy product crystallization and filtration are preferred. For example, isopropyl acetate (B1210297) has been used as a solvent where the product can be directly filtered after cooling, simplifying the workup process. google.comgoogle.com

Reagent Stoichiometry and Addition: Optimizing the molar equivalents of reactants and the rate of their addition can minimize side reactions and improve yield. In industrial processes, reagents are often metered in over a specific period to control the reaction exotherm and maintain optimal concentrations. google.comgoogle.com

Workup and Isolation: The procedure for isolating the final product must be efficient and scalable. This includes the choice of anti-solvent for precipitation, crystallization conditions (such as seeding), filtration methods, and drying procedures. For example, a process might involve diluting a thick suspension to improve stirrability, followed by cooling to induce crystallization, filtration, and washing the filter cake to remove impurities before drying under reduced pressure. google.comgoogle.com

One-Pot Reactions: Designing a synthesis route that allows for multiple reaction steps to be carried out in a single reactor without isolating intermediates (a "one-pot" process) can significantly improve efficiency and reduce waste and operational costs on an industrial scale. google.com

The following table outlines key parameters and their considerations for the process optimization and scale-up of benzamide synthesis, which are applicable to this compound.

Interactive Data Table: Process Optimization Parameters for Benzamide Synthesis

ParameterConsideration for Scale-UpExample from Related SynthesesReference
Temperature Control Maintaining optimal temperature for reaction rate and selectivity; managing exotherms.Reaction at 80-90°C, followed by cooling to 0°C for filtration. google.comgoogle.com
Solvent Solubility of reactants and product, ease of removal, safety, and environmental profile.Isopropyl acetate used for reaction and filtration. google.comgoogle.com
Reaction Time Balancing reaction completion with prevention of side-product formation.2-5 hours at reflux, monitored by HPLC or GC.
Reagent Addition Controlled addition to manage reaction rate and temperature.Thionyl chloride metered in over 1-1.5 hours. google.com
Product Isolation Efficient crystallization, filtration, and drying to ensure high purity and yield.Antisolvent addition, seeding, filtration, and vacuum drying.
Process Robustness Ensuring the process is reproducible and consistently delivers high-quality product.Development of one-pot reactions to minimize handling and potential for error. google.com

Advanced Chemical Reactivity and Mechanistic Investigations

Reactions of the Thiol Group (-SH)

The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. These characteristics are central to the reactivity of N-(2-sulfanylethyl)benzamide.

The sulfur atom in the thiol group of this compound can exist in various oxidation states, leading to the formation of disulfides, sulfoxides, and sulfones.

Disulfide Formation: Mild oxidizing agents can facilitate the coupling of two molecules of this compound to form a disulfide. This reaction is a common transformation for thiols and can be achieved using various reagents. For instance, oxidation can be promoted by systems such as activated carbon in the presence of air kobe-u.ac.jp. The reaction involves the removal of a hydrogen atom from two thiol groups, followed by the formation of a sulfur-sulfur bond. A variety of thiols, including aromatic and aliphatic ones, can be converted to their corresponding disulfides using this method kobe-u.ac.jp.

Sulfoxide and Sulfone Formation: Further oxidation of the thiol group can lead to the formation of sulfoxides and, subsequently, sulfones. The selective oxidation of sulfides to sulfoxides or sulfones can be achieved by using specific oxidizing agents and controlling the reaction conditions. For example, hydrogen peroxide in the presence of a suitable catalyst can be employed for this transformation mdpi.com. The choice of catalyst and reaction parameters determines the extent of oxidation, allowing for the selective synthesis of either the sulfoxide or the sulfone mdpi.comorganic-chemistry.org.

Oxidizing AgentProductReaction Conditions
Air (O2) with activated carbonDisulfideMild, aerobic conditions kobe-u.ac.jp
Hydrogen Peroxide (H2O2) with catalystSulfoxide or SulfoneCatalytic, controlled conditions mdpi.com
Dioxygen with organocatalystDisulfideCatalytic, aerobic conditions rsc.org
Table 1: Examples of Oxidizing Agents and Corresponding Products for the Thiol Group of this compound.

The thiol group of this compound can participate in Thiol-Michael additions, a type of conjugate addition reaction. This reaction involves the addition of the thiol across an activated carbon-carbon double bond of a Michael acceptor, such as an α,β-unsaturated carbonyl compound sci-hub.senih.gov. The reaction can be catalyzed by either a base or a nucleophile sci-hub.senih.gov.

In the base-catalyzed mechanism, a base deprotonates the thiol to form a thiolate anion, which then acts as a nucleophile and attacks the β-carbon of the Michael acceptor sci-hub.se. Subsequent protonation of the resulting enolate yields the final product. The nucleophile-initiated pathway involves the initial attack of a nucleophilic catalyst on the Michael acceptor, generating a reactive intermediate that is then attacked by the thiol nih.gov. This reaction is highly efficient and is considered a "click" reaction due to its reliability and specificity sci-hub.se.

Michael AcceptorProduct Structure
Acrylate Esters-S-CH2-CH2-COOR
MaleimidesThiosuccinimide adduct
α,β-Unsaturated Ketones-S-CH(R)-CH2-COR'
Table 2: Potential Michael Acceptors for Thiol-Michael Addition with this compound.

The nucleophilic nature of the thiol group allows it to readily participate in nucleophilic substitution reactions, most notably S-alkylation and S-acylation.

S-Alkylation: In S-alkylation, the thiol group reacts with an alkyl halide or another suitable electrophile to form a thioether. The reaction typically proceeds via an SN2 mechanism, where the sulfur atom acts as the nucleophile, displacing a leaving group from the alkylating agent masterorganicchemistry.com. The reactivity of the alkyl halide generally follows the order I > Br > Cl.

S-Acylation: S-acylation involves the reaction of the thiol group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form a thioester nih.govnih.gov. This reaction is analogous to the acylation of alcohols to form esters. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

ElectrophileReaction TypeProduct
Alkyl Halide (R-X)S-AlkylationThioether (-S-R)
Acyl Chloride (R-COCl)S-AcylationThioester (-S-CO-R)
EpoxideS-Alkylationβ-Hydroxy thioether
Table 3: Examples of Electrophiles for Nucleophilic Substitution Reactions with the Thiol Group of this compound.

Reactions of the Amide Moiety (-CONH-)

The amide functional group in this compound is generally less reactive than the thiol group. However, it can undergo specific transformations under appropriate conditions.

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be catalyzed by both acids and bases, though it typically requires harsh conditions such as prolonged heating libretexts.orgyoutube.comchemistrysteps.com.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon youtube.comkhanacademy.org. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine as its ammonium salt lead to the formation of benzoic acid and 2-aminoethanethiol hydrochloride libretexts.orgyoutube.comkhanacademy.org.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction chemistrysteps.comacs.orgbyjus.com. This forms a tetrahedral intermediate, from which the amide anion is expelled as a leaving group. A subsequent acid-base reaction between the carboxylic acid and the amide anion drives the reaction to completion, yielding the sodium salt of benzoic acid and 2-aminoethanethiol youtube.comchemistrysteps.combyjus.com.

The nitrogen atom of the amide group in this compound can also act as a nucleophile, participating in N-alkylation and N-acylation reactions, although this is generally more challenging than reactions at the thiol group.

N-Alkylation: N-alkylation of amides typically requires a strong base to deprotonate the amide nitrogen, forming a more nucleophilic amide anion stackexchange.com. This anion can then react with an alkyl halide in an SN2 reaction to form an N-alkylated product escholarship.orgwikipedia.org. The reaction is often complicated by the potential for over-alkylation wikipedia.org. Various methods have been developed to facilitate this transformation, including the use of phase-transfer catalysts or microwave irradiation escholarship.org.

N-Acylation: N-acylation of amides to form imides can be achieved using strong acylating agents such as acyl chlorides or anhydrides, often in the presence of a base researchgate.net. More sophisticated methods, such as the use of N-acylbenzotriazoles, have also been developed for the efficient N-acylation of amides and related compounds semanticscholar.org.

ReagentReaction TypeProduct
Alkyl Halide (R-X) + Strong BaseN-AlkylationN-alkyl-N-(2-sulfanylethyl)benzamide
Acyl Chloride (R-COCl) + BaseN-AcylationN-acyl-N-(2-sulfanylethyl)benzamide (an imide)
Alcohol (R-OH) + CatalystN-AlkylationN-alkyl-N-(2-sulfanylethyl)benzamide nih.gov
Table 4: Reagents for N-Alkylation and N-Acylation of the Amide Moiety in this compound.

Intramolecular Cyclization Reactions

The presence of a nucleophilic thiol (-SH) group and an electrophilic amide carbonyl group within the same molecule allows this compound to undergo intramolecular cyclization. This reaction is a key pathway for the synthesis of heterocyclic systems, most notably 2-phenyl-4,5-dihydrothiazole.

The mechanism typically proceeds via acid catalysis. The amide oxygen is first protonated, which significantly enhances the electrophilicity of the amide carbon. The pendant thiol group then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the elimination of a water molecule to yield the final 2-phenyl-4,5-dihydrothiazole product. This transformation is a variation of the well-known Bischler-Napieralski reaction, adapted for thiazoline synthesis.

Table 1: Intramolecular Cyclization of this compound

Reactant Reagents/Conditions Product Reaction Type

Detailed research findings indicate that derivatives of 2-phenyl-4,5-dihydrothiazole are synthesized from precursors like L-cysteine and benzonitrile derivatives, highlighting the importance of the core thiazoline structure in various applications nih.gov. The cyclization to form dihydrothiazole rings is a common synthetic strategy for creating this valuable heterocyclic motif tsijournals.comresearchgate.net.

Reactivity of the Benzene (B151609) Ring (Electrophilic Aromatic Substitution, C-H Activation)

The benzoyl portion of the molecule is susceptible to reactions that functionalize the aromatic ring. These transformations can be broadly categorized into classical electrophilic aromatic substitution and modern transition-metal-catalyzed C-H activation.

Electrophilic Aromatic Substitution (EAS)

The reactivity and regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound are governed by the directing effect of the amide substituent (-CONH-). The amide group is generally considered an ortho-, para-directing group. This is because the nitrogen atom can donate its lone pair of electrons into the benzene ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions. However, under the strongly acidic conditions often required for EAS reactions like nitration or sulfonation, the carbonyl oxygen can be protonated, which deactivates the ring masterorganicchemistry.comlibretexts.org. Despite this potential for deactivation, substitution still preferentially occurs at the ortho and para positions.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

Reaction Reagents Major Products (Predicted)
Nitration HNO₃, H₂SO₄ N-(2-sulfanylethyl)-4-nitrobenzamide and N-(2-sulfanylethyl)-2-nitrobenzamide
Bromination Br₂, FeBr₃ N-(2-sulfanylethyl)-4-bromobenzamide and N-(2-sulfanylethyl)-2-bromobenzamide
Sulfonation SO₃, H₂SO₄ 4-((2-sulfanylethyl)carbamoyl)benzenesulfonic acid

The directing effects of substituents are crucial in planning the synthesis of polysubstituted benzenes, as the group already present on the ring controls the position of the next incoming group ucalgary.ca.

C-H Activation

In recent decades, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds researchgate.net. For benzamide (B126) derivatives, the amide group can act as an effective directing group, enabling high regioselectivity, typically at the ortho position. Metals such as palladium, rhodium, and copper are commonly employed.

This strategy involves the formation of a metallacyclic intermediate, where the metal coordinates to the amide oxygen and replaces a hydrogen at the ortho position of the benzene ring. This activated intermediate can then react with various coupling partners (e.g., aryl halides, alkenes, alkynes) to form a new C-C or C-heteroatom bond. While specific examples involving this compound are not extensively documented, the general methodology is broadly applicable to benzamide scaffolds researchgate.netnih.gov.

Table 3: Conceptual ortho-C-H Arylation of this compound

Reactants Reagents/Catalyst Product (Conceptual) Reaction Type

Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, are processes in which a single event triggers the conversion of a starting material through a series of subsequent reactions without isolating intermediates rsc.orgresearchgate.net. These reactions are highly efficient as they form multiple chemical bonds in a single operation, often leading to a significant increase in molecular complexity rsc.orgresearchgate.net.

The structure of this compound, with its multiple reactive sites, is theoretically amenable to cascade sequences. For instance, a reaction could be initiated at one part of the molecule, such as the aromatic ring, which then triggers a subsequent intramolecular cyclization involving the side chain. However, based on available scientific literature, specific cascade or tandem reactions that are initiated from this compound are not well-documented. The development of such reactions remains an area for future investigation.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries and electronic properties. semanticscholar.org For N-(2-sulfanylethyl)benzamide, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are used to predict its most stable three-dimensional structure. mdpi.commultidisciplinaryjournals.com

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Parameter Atom Connection Predicted Value
Bond Lengths
C=O ~1.24 Å
C-N (amide) ~1.36 Å
N-H (amide) ~1.01 Å
C-S ~1.82 Å
S-H ~1.34 Å
Bond Angles
O=C-N ~122°
C-N-H ~120°
C-S-H ~96°
Dihedral Angle

Note: The values in this table are representative and would be precisely determined through specific DFT calculations.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the sulfur atom and the phenyl ring, while the LUMO is often centered around the electron-deficient carbonyl group. This analysis helps predict the sites for nucleophilic and electrophilic attacks.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
HOMO -6.5 eV Highest Occupied Molecular Orbital (Electron Donor)
LUMO -0.9 eV Lowest Unoccupied Molecular Orbital (Electron Acceptor)

| Energy Gap (ΔE) | 5.6 eV | Indicator of Chemical Reactivity and Stability |

Note: These energy values are illustrative examples derived from typical DFT calculations on similar organic molecules.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are performed on the DFT-optimized geometry. mdpi.com The resulting vibrational modes correspond to specific molecular motions, such as stretching, bending, and twisting of bonds. researchgate.netnih.gov

For this compound, this analysis can identify characteristic peaks corresponding to functional groups like the amide N-H stretch, the carbonyl C=O stretch, the thiol S-H stretch, and various vibrations of the benzene (B151609) ring. Comparing the computed spectrum with experimental data is a standard method for structural verification. mdpi.com A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch Amide ~3400 cm⁻¹
C-H Stretch Aromatic ~3100-3000 cm⁻¹
S-H Stretch Thiol/Sulfanyl ~2550 cm⁻¹
C=O Stretch Amide I ~1680 cm⁻¹
N-H Bend Amide II ~1550 cm⁻¹

Note: These are expected frequency ranges for the specified functional groups.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations provide a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and flexibility. nih.gov

For this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt in solution. This is particularly useful for understanding the flexibility of the (2-sulfanylethyl) side chain relative to the more rigid benzamide (B126) core. Furthermore, these simulations can explicitly include solvent molecules (like water), allowing for the study of solvation effects and how the molecule interacts with its environment. rsc.org This is crucial for predicting its behavior in biological systems.

Reaction Pathway Energetics and Transition State Analysis

For this compound, this analysis could be applied to study reactions involving the nucleophilic thiol group or the hydrolysis of the amide bond. Understanding the energetics of potential reaction pathways is key to predicting the molecule's chemical stability and reactivity under various conditions.

Prediction of Spectroscopic Parameters

Beyond vibrational spectra, computational methods can predict a range of other spectroscopic properties. Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption of light in the UV-Visible range. nih.gov These calculations can be correlated with the HOMO-LUMO transitions.

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (¹H and ¹³C). mdpi.com Theoretically predicted NMR spectra serve as a valuable tool for confirming the structure of synthesized this compound and assigning signals in experimental spectra. mdpi.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound

Atom Type Predicted Chemical Shift (ppm)
N-H ¹H 8.0 - 8.5
Phenyl-H ¹H 7.4 - 7.8
-CH₂-N- ¹H 3.5 - 3.7
-CH₂-S- ¹H 2.7 - 2.9
S-H ¹H 1.5 - 1.8
C =O ¹³C ~168
Phenyl-C ¹³C 127 - 135
-C H₂-N- ¹³C ~42

Note: These chemical shift values are estimates based on typical values for similar structural motifs.

Charge Distribution and Electrostatic Potential Maps

A thorough search of scientific literature and computational chemistry databases did not yield specific studies on the charge distribution and electrostatic potential maps for the compound this compound. Consequently, detailed research findings and data tables for this specific molecule cannot be provided.

An electrostatic potential map, were it to be calculated, would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. Typically, areas around the electronegative oxygen and nitrogen atoms would exhibit a negative potential (red/yellow), indicating regions susceptible to electrophilic attack. Conversely, areas around the hydrogen atoms, particularly the amide and thiol hydrogens, would show a positive potential (blue), highlighting potential sites for nucleophilic interaction. However, without specific computational studies, a precise depiction or quantitative analysis for this compound remains unavailable.

Coordination Chemistry and Metal Ion Interactions

Ligand Properties of N-(2-sulfanylethyl)benzamide

This compound is a molecule with significant potential in coordination chemistry due to the presence of multiple potential donor atoms. Its ability to coordinate with metal ions is dictated by the availability of lone pair electrons on its sulfur, oxygen, and nitrogen atoms.

The structure of this compound features three distinct potential donor sites: the sulfur atom of the thiol group (-SH), the oxygen atom of the amide carbonyl group (C=O), and the nitrogen atom of the amide group (-NH-). The sulfur atom is a soft donor, typically favoring coordination with soft metal ions. The oxygen atom is a hard donor, preferring to bond with hard metal ions. The amide nitrogen, while generally a weaker donor than the carbonyl oxygen, can also participate in coordination, particularly after deprotonation of the N-H group. This combination of soft and hard donor atoms allows the ligand to coordinate with a wide range of metal ions. In many related systems, ligands with N and S donor atoms act as effective chelating agents. nih.govnih.gov

This compound can function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion through the sulfur atom and one of the amide atoms (either oxygen or nitrogen). The formation of such a chelate ring significantly enhances the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands, an effect known as the chelate effect. The specific coordination mode, whether it binds through the S and O atoms (S,O-bidentate) or the S and N atoms (S,N-bidentate), depends on several factors. These include the nature of the metal ion, the reaction conditions (such as pH), and the solvent used. nih.govnih.gov For instance, coordination via the thiolate sulfur and the azomethine nitrogen has been observed in similar NS donor ligands. nih.gov

Synthesis and Characterization of Metal Complexes (e.g., with transition metals)

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) are commonly used to form complexes with ligands containing N, S, and O donor atoms. nih.govresearchgate.net

The general synthetic procedure often involves dissolving the ligand and the metal salt (e.g., acetates or chlorides) in a solvent like ethanol or methanol. The mixture is then refluxed for a period, during which the complex precipitates out of the solution. The resulting solid complex can then be filtered, washed, and dried. sbmu.ac.ir The stoichiometry of the resulting complexes, commonly 1:1 or 1:2 (metal:ligand), can be controlled by adjusting the molar ratio of the reactants. nih.gov

Characterization of these newly synthesized complexes is carried out using a variety of analytical and spectroscopic techniques:

Elemental Analysis (CHN): Determines the empirical formula of the complex.

Molar Conductivity Measurements: Indicates whether the complex is an electrolyte or non-electrolyte in solution. sbmu.ac.irelectrochemsci.org

Magnetic Susceptibility Measurements: Helps to determine the geometry and the oxidation state of the central metal ion. researchgate.netelectrochemsci.org

Spectroscopic Methods (IR, UV-Vis, NMR): Provide detailed information about the coordination environment around the metal ion.

These characterization methods are essential for confirming the structure and bonding within the metal complexes. researchgate.netresearchgate.net

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., shift in IR/NMR frequencies)

Spectroscopic techniques are invaluable for elucidating the nature of the metal-ligand bond in this compound complexes.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with that of its metal complexes reveals key information about the coordination sites.

A shift in the ν(C=O) (carbonyl) stretching frequency to a lower wavenumber in the complex spectrum suggests coordination through the amide oxygen atom. hilarispublisher.com

Changes in the position and shape of the ν(N-H) band can indicate the involvement of the amide nitrogen in coordination. hilarispublisher.comnih.gov

The disappearance of the ν(S-H) band from the ligand spectrum upon complexation is a strong indicator of deprotonation and coordination of the sulfur atom.

The appearance of new bands at lower frequencies can be assigned to ν(M-S), ν(M-O), and ν(M-N) vibrations, further confirming the formation of coordinate bonds. researchgate.nethilarispublisher.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can also provide evidence of complexation.

In the ¹H NMR spectrum, the signal corresponding to the -SH proton would disappear upon deprotonation and coordination.

The signal for the -NH proton may shift or broaden upon complexation, indicating a change in its chemical environment. ekb.eg

Shifts in the positions of the carbon signals in the ¹³C NMR spectrum, particularly for the carbonyl carbon and the carbons adjacent to the sulfur and nitrogen atoms, also support the coordination of these atoms to the metal center.

Spectroscopic DataFree Ligand (Typical Frequencies cm⁻¹)Metal Complex (Typical Shifts)Implication
IR Spectroscopy
ν(S-H)~2550DisappearsDeprotonation and coordination of sulfur
ν(N-H)~3300Shifts to lower or higher frequencyInvolvement of amide nitrogen in coordination
ν(C=O)~1650Shifts to lower frequency (~1620 cm⁻¹) hilarispublisher.comCoordination of carbonyl oxygen
New BandsN/AAppear in the 650-500 cm⁻¹ range researchgate.netnih.govFormation of M-S, M-O, and M-N bonds
NMR Spectroscopy
δ(S-H)PresentDisappearsCoordination via deprotonated sulfur
δ(N-H)PresentShifts or broadens ekb.egChange in electronic environment of nitrogen
δ(¹³C=O)PresentShiftsCoordination of carbonyl group

Theoretical Studies of Coordination Modes and Stability Constants

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the coordination behavior of ligands like this compound. nih.gov These studies can predict the most stable coordination modes and provide insights into the electronic structure and stability of the resulting complexes. researchgate.net

Computational studies can be used to:

Optimize Geometries: Determine the most stable three-dimensional structures of the metal complexes.

Calculate Binding Energies: Compare the relative stabilities of different possible isomers (e.g., S,O- vs. S,N-coordination). mdpi.com

Analyze Frontier Molecular Orbitals (HOMO-LUMO): Understand the nature of the metal-ligand bonding and the electronic transitions that may be observed in UV-Vis spectra. researchgate.net

Predict Spectroscopic Data: Calculated vibrational frequencies can be compared with experimental IR data to support proposed structures.

These theoretical approaches complement experimental findings and provide a deeper understanding of the factors governing the coordination chemistry of the ligand. nih.govmdpi.com

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes of this compound can be investigated using techniques like cyclic voltammetry. This method provides information about the redox properties of the metal center within the complex. The coordination of the ligand to the metal ion can significantly alter the metal's redox potential.

Studies on similar complexes with N and S donor atoms have shown that the electron-donating properties of the ligand can stabilize higher oxidation states of the metal. The cyclic voltammogram of such a complex might show reversible or quasi-reversible redox waves corresponding to the M(II)/M(I) or M(III)/M(II) couples. The potential at which these redox events occur is influenced by the coordination geometry and the nature of the donor atoms. electrochemsci.org The electron transfer mechanism of the metal complexes can be investigated by the aid of cyclic voltammetry. electrochemsci.org

Applications in Advanced Materials and Catalysis Non Biological

Role as a Monomer or Ligand in Polymer Synthesis

N-(2-sulfanylethyl)benzamide and its derivatives have been explored as monomers in the synthesis of functional polymers. The presence of the thiol group allows for its incorporation into polymer chains through various polymerization techniques. For instance, polymers containing thiol groups are of interest for their ability to form disulfide crosslinks, which can impart stimuli-responsive properties to the material.

One area of investigation is the synthesis of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) through electrochemical polymerization. In a related study, a novel monomer, S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate (MTE), was synthesized and subsequently electropolymerized to form a polymer film. scienceopen.comredalyc.orgresearchgate.net While not this compound itself, this research demonstrates the capability of mercaptoethyl-containing monomers to undergo polymerization. The resulting polymer, poly(MTE), exhibited characteristic oxidation peaks in cyclic voltammetry, indicating its electroactive nature. scienceopen.comredalyc.orgresearchgate.net

Furthermore, N-(2-mercaptoethyl) acrylamide (MEAM), a compound structurally similar to this compound, has been synthesized and used to prepare microgels through dispersion polymerization. researchgate.net These microgels have been investigated for potential biomedical applications, showcasing the utility of mercaptoethyl amide monomers in creating functional polymeric materials. researchgate.net The synthesis of thiol-functionalized polymers via ring-opening metathesis polymerization (ROMP) using a sacrificial synthesis-based approach has also been reported, highlighting a versatile method for creating well-defined polymers with reactive thiol groups. acs.org

In addition to acting as a monomer, the thiol group in this compound can serve as a coordination site for metal ions, making it a potential ligand in coordination polymerization. Thiol-functionalized metal coordination polymers have been synthesized in one step and have shown exceptional efficacy in the removal of heavy metal ions like Hg(II) from water. nih.gov Silver(I)-thiolate coordination polymers have also been synthesized and their structures and sensory applications have been reviewed. xmu.edu.cn These examples underscore the potential of this compound to act as a ligand for the construction of functional coordination polymers.

Table 1: Examples of Polymerization involving Mercaptoethyl Amide Derivatives

Monomer/Ligand Polymerization Method Resulting Polymer/Material Key Findings
S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate (MTE) Electrochemical Polymerization Poly(MTE) film Exhibited electroactivity with main oxidation peaks at +2V. scienceopen.comredalyc.orgresearchgate.net
N-(2-mercaptoethyl) acrylamide (MEAM) Dispersion Polymerization p(MEAM) microgel Investigated for biomedical applications, including drug delivery. researchgate.net
Thioacetal monomers Ring-Opening Metathesis Polymerization (ROMP) Thiol-functionalized polymers Sacrificial synthesis allows for precise control over molecular weight and end-group placement. acs.org

Surface Modification and Functionalization of Nanomaterials

The thiol group of this compound provides a strong anchor for the functionalization of various nanomaterials, particularly those with metallic surfaces. This surface modification can impart new properties to the nanomaterials, enhancing their stability, dispersibility, and functionality for a range of applications.

Beyond gold, other nanomaterials can also be functionalized. For instance, quantum dots (QDs) are often functionalized to improve their compatibility with biological systems and for targeted imaging. nih.gov The functionalization of QDs can be achieved through various methods, including the attachment of ligands with thiol groups. rsc.orgresearchgate.netnih.govresearchgate.net Capping agents, which can include molecules with thiol or amide functionalities, play a crucial role in preventing the overgrowth and aggregation of nanoparticles during their synthesis. nih.govfrontiersin.orgnih.govd-nb.inforesearchgate.net

The ability to modify the surface of nanomaterials with molecules like this compound is critical for their application in various fields. For example, functionalized nanoparticles can be used as capping agents themselves, influencing the properties of other nanomaterials. nih.govnih.gov

Table 2: Nanomaterials and Functionalization Strategies Relevant to this compound

Nanomaterial Functionalization Strategy Key Advantages
Gold Nanoparticles (AuNPs) Self-Assembled Monolayers (SAMs) of thiols Strong Au-S bond provides high stability; allows for precise control of surface chemistry. beilstein-journals.orgnih.govnorthwestern.edunih.gov
Quantum Dots (QDs) Ligand exchange with thiol-containing molecules Improves water solubility and allows for covalent modification for targeted applications. nih.govrsc.orgresearchgate.netnih.govresearchgate.net

Development of Sensors and Probes (Excluding biological sensing)

The ability of this compound to selectively bind to metal ions through its thiol and amide groups makes it an excellent candidate for the development of chemical sensors and probes for non-biological applications, such as environmental monitoring.

Organic molecules containing nitrogen, oxygen, and sulfur moieties are widely used as chemosensors for the detection and quantification of heavy metal ions. mdpi.com These functional groups can coordinate with metal ions, leading to a measurable change in the sensor's optical or electrochemical properties. The design of these sensors often involves a receptor unit for ion binding, a signaling unit that changes its properties upon binding, and a spacer to connect them. lupinepublishers.com

Thiol-reactive probes and chemosensors are particularly important for the detection of various species. nih.gov Fluorescent and colorimetric sensors are popular choices due to their high sensitivity and the ability for visual detection. A Schiff base ligand containing both azomethine and thiol moieties has been shown to act as a colorimetric chemosensor for several metal ions, including Cr³⁺, Fe²⁺, Fe³⁺, and Hg²⁺. mdpi.com The coordination of the metal ion to the nitrogen of the imine and the sulfur of the thiol results in a distinct color change. mdpi.com

The benzamide (B126) group can also play a role in metal ion sensing. For example, a pyridine-2,6-dicarboxamide-based chemosensor has been developed for the selective detection of Pb²⁺ ions. mdpi.com Given that this compound contains both a thiol and a benzamide group, it could be designed to act as a selective chemosensor for specific metal ions. The binding of a metal ion to the thiol and amide groups could lead to a change in the molecule's conformation or electronic structure, resulting in a detectable signal.

Table 3: Functional Moieties in Chemosensors and their Relevance to this compound

Functional Moiety Role in Chemosensor Relevance to this compound
Thiol (-SH) Strong binding to soft metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) The thiol group in this compound can serve as the primary binding site for heavy metal ions. nih.govmdpi.com
Amide (-CONH-) Coordination to metal ions, participation in hydrogen bonding The benzamide group can provide a secondary binding site, enhancing selectivity and modulating the sensor's response. mdpi.com

Supramolecular Assembly and Self-Organizing Systems

The molecular architecture of this compound facilitates its participation in supramolecular assembly and the formation of self-organizing systems. These complex structures are not formed by strong, permanent covalent bonds, but rather by a series of weaker, non-covalent interactions. The interplay of these forces dictates the spontaneous organization of individual molecules into larger, ordered aggregates. The key non-covalent interactions driving the self-assembly of this compound and related structures include hydrogen bonding, π-π stacking, and van der Waals forces.

The benzamide portion of the molecule is particularly crucial for establishing connections between molecules. The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing for the formation of strong and directional hydrogen bonds. These interactions are fundamental to the creation of extended molecular chains or networks. For instance, in related benzamide structures, it has been observed that amide protons can show distinct chemical shifts in NMR spectroscopy due to hindered rotation around the C-N bond, which is indicative of their involvement in stable hydrogen-bonded arrays.

The sulfanylethyl group also plays a role in directing the supramolecular assembly. The thiol (-SH) group can act as a weak hydrogen bond donor, and the sulfur atom can be a hydrogen bond acceptor. While weaker than the amide-based hydrogen bonds, these interactions can provide additional stability and specificity to the final assembled structure.

Interaction Type Participating Functional Groups Role in Assembly
Hydrogen BondingAmide (N-H and C=O), Thiol (-SH)Primary driving force for chain and network formation, providing directionality.
π-π StackingPhenyl RingStabilizes the assembly through aromatic interactions, influencing packing.
van der Waals ForcesEntire MoleculeGeneral, non-directional attractive forces contributing to overall cohesion.

The study of supramolecular assembly in systems related to this compound provides insights into how molecular-level design can be used to control the formation of complex, functional architectures. While direct and extensive research on the self-assembly of this specific compound is not widely published, the principles derived from analogous structures strongly suggest its capacity to form ordered supramolecular systems.

Derivatives and Analogues of N 2 Sulfanylethyl Benzamide

Synthesis of Substituted N-(2-sulfanylethyl)benzamides

The synthesis of substituted N-(2-sulfanylethyl)benzamides can be achieved through several established synthetic routes, primarily involving the formation of an amide bond between a substituted benzoic acid derivative and 2-aminoethanethiol (cysteamine) or its corresponding derivatives.

A common and direct method is the acylation of 2-aminoethanethiol with a substituted benzoyl chloride. This reaction, often carried out under Schotten-Baumann conditions, involves an amine nucleophile attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid byproduct. The reactivity of the benzoyl chloride is influenced by the nature and position of the substituents on the aromatic ring.

Alternatively, modern peptide coupling reagents are widely used to facilitate the amide bond formation between a substituted benzoic acid and 2-aminoethanethiol. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are effective for this transformation researchgate.net. This method is known for its mild reaction conditions and high yields, minimizing side reactions. The general procedure involves activating the carboxylic acid with the coupling agent, followed by the addition of the amine.

Another approach involves the modification of related benzamide (B126) structures. For instance, N-aryl-N-substituted benzamides have been prepared by reacting anilinoacetophenones with an appropriate acid chloride under reflux conditions nih.gov. While this specific example leads to a different class of benzamides, the underlying principle of reacting an amine with an acid chloride is fundamental and applicable. Furthermore, transformations of related functional groups can yield the desired products. For example, N-substituted benzamides have been synthesized from N-aryl-N'-benzoylthioureas by reacting them with iodine-alumina under microwave irradiation, yielding both benzamides and thiobenzamides researchgate.net.

The table below summarizes common synthetic strategies for preparing substituted N-(2-sulfanylethyl)benzamides.

Reaction Type Reactants Key Reagents/Conditions Description
Acylation2-Aminoethanethiol, Substituted Benzoyl ChlorideBase (e.g., Pyridine, Triethylamine), Aprotic SolventA direct and robust method where the amine reacts with a reactive carboxylic acid derivative.
Peptide Coupling2-Aminoethanethiol, Substituted Benzoic AcidEDCI, HOBt, DIEA, Anhydrous DMFA mild and high-yielding method that avoids the need for preparing acid chlorides researchgate.netmdpi.com.
Modification from ThioureasSubstituted N-BenzoylthioureasIodine-Alumina, Microwave IrradiationA method that can produce benzamides from more complex starting materials researchgate.net.

Isosteric Replacements and Bioisosteric Design (without clinical context)

For the N-(2-sulfanylethyl)benzamide structure, several key functional groups can be considered for isosteric replacement:

Amide Moiety: The amide bond is a critical functional group. A classical isosteric replacement involves substituting the carbonyl oxygen with sulfur to form a thioamide nih.gov. This change generally increases lipophilicity and alters the hydrogen bonding properties; the thioamide NH is more acidic, while the thiocarbonyl is a weaker hydrogen bond acceptor compared to the carbonyl oxygen nih.gov. Another approach is retroisosterism, which involves inverting the amide bond to a "retroamide" (swapping the CO and NH positions) drughunter.com. Non-classical replacements for the amide group include various five-membered heterocyclic rings like oxadiazoles, triazoles, or imidazoles, which can mimic the hydrogen bond donor/acceptor pattern and spatial orientation of the amide drughunter.com.

Thiol Group: The sulfhydryl (-SH) group can be replaced with other groups of similar size and polarity. A common isosteric replacement is the hydroxyl group (-OH), its oxygen analogue. Other replacements could include an amine group (-NH2) or a methyl group (-CH3).

Aromatic Ring: The benzamide's phenyl ring can be substituted with various bioisosteric heterocyclic systems. Rings such as pyridine, thiophene, or furan can be used to replace the benzene (B151609) ring, altering the molecule's electronic properties, polarity, and metabolic stability.

The following table details potential isosteric replacements for different moieties within the this compound structure.

Original Moiety Isosteric Replacement Type Potential Physicochemical Impact
Amide Carbonyl (C=O)Thiocarbonyl (C=S)ClassicalIncreased lipophilicity, altered H-bonding nih.gov
Amide Bond (-CONH-)Retroamide (-NHCO-)Non-classicalAltered H-bonding pattern and metabolic stability drughunter.com
Amide Bond (-CONH-)1,2,4-Oxadiazole ringNon-classicalIncreased metabolic stability, mimics H-bond acceptor drughunter.com
Thiol (-SH)Hydroxyl (-OH)ClassicalIncreased polarity, altered H-bonding capability
Phenyl RingPyridine RingClassicalIntroduction of a nitrogen atom, alters basicity and polarity
Phenyl RingThiophene RingClassicalReplacement of a C=C bond with sulfur, alters electronics

Structural Variations of the Sulfanyl-Ethyl Chain and Benzamide Moiety

Structural modifications to the this compound scaffold can be systematically explored by altering either the sulfanyl-ethyl chain or the benzamide moiety. These variations allow for a fine-tuning of the molecule's steric and electronic properties.

Variations of the Sulfanyl-Ethyl Chain: The flexibility and length of the linker between the thiol and amide groups can be modified.

Chain Length: The ethyl (-CH2CH2-) linker can be shortened to a methyl group or extended to propyl, butyl, or longer alkyl chains. This directly impacts the spatial distance and orientation between the terminal thiol and the benzamide group.

Branching and Substitution: Introducing alkyl substituents (e.g., a methyl group) on the ethyl chain can create steric hindrance, restricting conformational flexibility.

Cyclic Constraints: The chain can be incorporated into a cyclic structure. For example, positioning the nitrogen atom within a constrained ring has been shown to be a key factor for the affinity of certain aminobutyl-benzamides in other contexts nih.gov. This suggests that cyclized analogues could exhibit unique properties.

Variations of the Benzamide Moiety: The aromatic ring of the benzamide portion is a prime site for modification.

Substituent Position: Functional groups can be introduced at the ortho-, meta-, or para-positions of the phenyl ring, leading to significant differences in the molecule's electronic and steric profile.

Substituent Nature: A wide array of substituents can be utilized, including electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl). The nature of these substituents can influence the reactivity of the aromatic ring and the properties of the amide bond. For some N-substituted benzamides, the presence of a chlorine or nitro group on the benzene ring has been shown to decrease specific activities nih.gov.

The table below provides examples of structural variations.

Modification Area Type of Variation Example Compound Name
Sulfanyl-Ethyl ChainChain ElongationN-(3-sulfanylpropyl)benzamide
Sulfanyl-Ethyl ChainChain BranchingN-(1-methyl-2-sulfanylethyl)benzamide
Benzamide MoietyPara-Substitution (Electron-donating)4-Methoxy-N-(2-sulfanylethyl)benzamide
Benzamide MoietyPara-Substitution (Electron-withdrawing)4-Chloro-N-(2-sulfanylethyl)benzamide
Benzamide MoietyOrtho-Substitution2-Methyl-N-(2-sulfanylethyl)benzamide
Benzamide MoietyDi-Substitution3,4-Dichloro-N-(2-sulfanylethyl)benzamide

Impact of Structural Modifications on Chemical Properties and Reactivity

Structural modifications to the this compound molecule directly influence its chemical properties and reactivity. These changes can affect everything from solubility and acidity to the molecule's ability to participate in hydrogen bonding and chemical reactions.

Acidity and Basicity: The acidity of the thiol proton (pKa) can be modulated by nearby functional groups. Electron-withdrawing groups on the benzamide ring can slightly increase the acidity of the thiol through inductive effects transmitted along the chain. Isosteric replacement of the amide with a thioamide introduces a more acidic N-H proton compared to the parent amide nih.gov.

Lipophilicity: The molecule's lipophilicity (logP) is highly dependent on its substituents. Adding nonpolar groups like alkyl or halogen substituents to the phenyl ring will increase lipophilicity. Conversely, introducing polar groups like hydroxyl or additional amine functions will decrease it. Replacing the amide carbonyl with a thiocarbonyl is also known to increase lipophilicity nih.gov.

Hydrogen Bonding: The ability to act as a hydrogen bond donor (from the N-H and S-H groups) and acceptor (from the C=O group) is central to the molecule's intermolecular interactions. Modifying the benzamide ring with substituents that sterically hinder the amide group can weaken these interactions. Replacing the carbonyl oxygen with sulfur reduces the hydrogen bond acceptor capacity of that position nih.gov.

Reactivity: The thiol group is susceptible to oxidation, most commonly forming a disulfide bridge with another thiol molecule. The rate of this reaction can be influenced by steric hindrance around the -SH group. Modifications to the benzamide moiety can alter the reactivity of the aromatic ring towards electrophilic substitution. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it. The stability of the amide bond itself can also be affected; strong electron-withdrawing groups on the phenyl ring can make the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack.

The following table summarizes the impact of selected structural modifications on key chemical properties.

Structural Modification Affected Property General Impact
Adding alkyl groups to phenyl ringLipophilicityIncrease
Adding -NO2 group to phenyl ringAcidity of Thiol, Reactivity of AmideSlight increase in thiol acidity; makes carbonyl carbon more electrophilic
Replacing C=O with C=SLipophilicity, H-Bonding, AcidityIncreases lipophilicity; reduces H-bond acceptor strength; increases N-H acidity nih.gov
Extending the alkyl chainConformational FlexibilityIncrease
Introducing steric bulk near thiolReactivity of ThiolDecrease in oxidation rate

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

The synthesis of N-(2-sulfanylethyl)benzamide and related structures is poised for significant advancement through the adoption of modern synthetic strategies like C-H functionalization and flow chemistry. These methods offer pathways to create complex molecules with greater efficiency and control.

C-H Functionalization : Direct C-H functionalization is a powerful tool that avoids the need for pre-functionalized starting materials, thus improving atom economy. chemrxiv.org Research is moving towards using transition-metal catalysts, such as nickel and cobalt, to directly introduce new bonds at the ortho-position of the benzamide (B126) ring. chemrxiv.orgresearchgate.net For instance, nickel-catalyzed thiolation can form C-S bonds on benzamides, a reaction that could be adapted for intramolecular cyclization or intermolecular coupling involving the sulfhydryl group of this compound. researchgate.net The use of bidentate directing groups can assist in achieving high regioselectivity in these transformations. researchgate.netresearchgate.net This approach opens the door to creating a diverse library of derivatives from a simple backbone.

Flow Chemistry : Continuous flow chemistry offers enhanced safety, scalability, and reaction control compared to traditional batch processes. nih.gov This technique is particularly advantageous for managing exothermic reactions or handling reactive intermediates. nih.gov The synthesis of related thioamides and amides has been successfully demonstrated in flow reactors, which allow for precise control over reaction time, temperature, and stoichiometry. nih.govorganic-chemistry.org Implementing the synthesis of this compound in a continuous flow system could lead to higher yields, improved purity, and a more sustainable manufacturing process. nih.gov

Synthetic MethodPotential Advantage for this compound SynthesisCatalyst/System Example
C-H Functionalization Direct modification of the aromatic ring without pre-activation, leading to novel derivatives.Nickel or Cobalt catalysts with bidentate directing groups. chemrxiv.orgresearchgate.net
Flow Chemistry Improved reaction control, safety, scalability, and potential for higher purity products.Continuous flow reactors for amide or thioamide formation. nih.gov

Advanced Spectroscopic and Analytical Techniques for In-situ Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are now being applied for real-time, in-situ monitoring of reactions involving amide and thiol functionalities, providing insights that were previously inaccessible.

In-situ IR and Raman Spectroscopy : Vibrational spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products in real-time. In-situ Fourier Transform Infrared (FTIR) spectroscopy can effectively monitor the formation of amide bonds, even in aggressive chemical environments. mt.com Similarly, Raman spectroscopy is well-suited for in-situ monitoring, with the ability to track changes in sulfhydryl groups and other key functional moieties during a reaction. spectroscopyonline.com Ultraviolet-Resonance Raman (UV-RR) spectroscopy can enhance the signal of specific components, making it possible to monitor reactions even at low concentrations. oxinst.com Surface-Enhanced Raman Spectroscopy (SERS) is another promising technique, particularly for monitoring reactions in continuous flow systems where it can provide significantly enhanced signals. jasco-global.com

NMR and Mass Spectrometry : For reactions involving complex intermediates, specialized techniques are emerging. The use of sterically hindered scaffolds has enabled the direct observation of reactive thiol intermediates, such as sulfenic acids (RSOH), in aqueous solutions using ¹⁹F NMR spectroscopy. researchgate.net This provides direct mechanistic information on thiol reactivity. Additionally, ambient desorption ionization techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry allow for the rapid analysis of reaction mixtures with minimal to no sample preparation, accelerating the optimization of synthetic workflows. waters.com

X-ray Absorption Spectroscopy : Time-resolved X-ray absorption spectroscopy is a cutting-edge technique for probing the electronic structure of transient species. It has been used to study the reaction dynamics of sulfur-containing molecules, identifying unique electronic signatures for radical and thione isomers, which could be applied to understand the photochemical reactivity of this compound. uni-hamburg.de

TechniqueApplication for this compoundKey Information Provided
In-situ IR Spectroscopy Real-time monitoring of amide bond formation.Reaction kinetics, endpoint determination, intermediate profiling. mt.com
In-situ Raman Spectroscopy Tracking changes in both amide and thiol groups.Molecular fingerprinting, reaction progress, structural changes. spectroscopyonline.comacs.org
¹⁹F NMR Spectroscopy Mechanistic studies of thiol oxidation reactions.Direct observation of reactive intermediates like sulfenic acids. researchgate.net
Mass Spectrometry (ASAP) Rapid analysis of reaction progress and purity.Identification of starting materials, products, and byproducts. waters.com
X-ray Absorption Spectroscopy Studying photochemical reaction dynamics.Electronic structure of transient sulfur-containing species. uni-hamburg.de

High-Throughput Screening for Material Discovery (non-biological)

High-throughput screening (HTS) accelerates the discovery of new materials by rapidly evaluating large libraries of compounds for desired properties. While widely used in drug discovery, these principles are being adapted for non-biological material science, offering a powerful approach to explore the potential of this compound derivatives.

The focus in a non-biological context is on discovering novel functional materials. The thiol and amide groups of this compound make it an interesting building block for polymers and functional surfaces. researchgate.net HTS can be used to screen libraries of derivatives for properties such as adhesion, thermal stability, or redox-responsiveness in thiol- and disulfide-containing polymers. nih.gov

Furthermore, HTS platforms are instrumental in discovering and optimizing catalysts and reaction conditions. enamine.de Automated systems can rapidly screen combinations of catalysts, ligands, and solvents to find optimal conditions for novel transformations of this compound, such as new C-H functionalization or polymerization reactions. researchgate.net This automated approach significantly reduces the time and resources required for methods development. researchgate.netumich.edu

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of new molecules with desired characteristics. These computational tools can significantly accelerate the research and development cycle for compounds like this compound.

Property Prediction : ML models can be trained on existing chemical data to predict a wide range of properties for new, unsynthesized molecules. acs.org For sulfur-containing organic compounds, ML models have been developed to predict properties such as solubility and adsorption capabilities on various materials. nih.govresearchgate.netresearchgate.net By inputting the structure of novel this compound derivatives, these models could predict their physical and chemical properties, allowing researchers to prioritize the synthesis of the most promising candidates. maxapress.com

Generative Models for Molecular Design : Beyond prediction, AI can be used for de novo design. Generative models can create novel molecular structures tailored to have specific properties. By defining a set of desired characteristics (e.g., specific electronic properties, thermal stability), an AI model could propose new derivatives of this compound that are optimized for a particular material application. This data-driven approach can explore a much wider chemical space than traditional intuition-based methods.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Property Prediction Using trained models to forecast physicochemical properties from molecular structure. acs.orgPrioritizes synthetic targets; reduces experimental screening costs.
De Novo Design Generative algorithms create novel molecular structures with optimized properties.Accelerates the discovery of new functional materials and catalysts.
Reaction Optimization ML algorithms predict reaction outcomes and suggest optimal conditions.Improves synthetic yields and reduces development time.

Exploration of New Reactivity Modes and Catalytic Transformations

Future research will also focus on uncovering new ways in which this compound can react and be transformed, expanding its utility as a chemical building block.

Catalytic Amide Functionalization : While the amide bond is typically stable, new catalytic methods are emerging for its direct functionalization. nih.gov Molybdenum-based catalysts, for example, have been shown to selectively activate and modify amide groups in complex molecules, even allowing for their conversion into thioamides. nih.gov Applying such catalysts to this compound could enable novel intramolecular cyclizations or intermolecular coupling reactions that were previously not feasible.

Thiol-Mediated Chemistry : The thiol group is highly versatile. Its reactivity can be harnessed for various "click" chemistry reactions, such as thiol-ene and thiol-yne additions, to conjugate the molecule to polymers or surfaces. acs.org Furthermore, the reversible formation of disulfide bonds from the thiol group makes this compound a candidate for developing redox-responsive materials, where disulfide crosslinks can be formed and broken in response to chemical stimuli. nih.gov

Novel Catalytic Cycles : There is potential for derivatives of this compound to act as ligands in new catalytic systems. The combination of a soft sulfur donor and a harder amide coordinating group could stabilize transition metal centers, enabling unique catalytic transformations. Exploring its use in copper- or nickel-catalyzed reactions, for instance, could lead to the discovery of new catalytic processes for C-N, C-O, or C-S bond formation. researchgate.netnih.gov

Q & A

Basic: What are the optimal synthetic routes for N-(2-sulfanylethyl)benzamide, and how can purity be ensured?

This compound is typically synthesized via amide coupling between benzoyl chloride and 2-mercaptoethylamine under controlled conditions. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., dichloromethane) and bases like pyridine to neutralize HCl byproducts .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity. Confirm purity via HPLC (>95%) and melting point analysis .
  • Troubleshooting : Thiol oxidation is a common side reaction; work under inert atmospheres (N₂/Ar) and add reducing agents (e.g., TCEP) to preserve the sulfanyl group .

Basic: What spectroscopic methods are most reliable for characterizing this compound?

  • NMR : ¹H NMR confirms the benzamide backbone (aromatic protons at δ 7.4–8.1 ppm) and the sulfanylethyl moiety (CH₂-S at δ 2.8–3.2 ppm). ¹³C NMR identifies carbonyl (C=O at ~167 ppm) and thioether (C-S at ~35 ppm) groups .
  • IR : Stretching frequencies for amide (1650–1680 cm⁻¹) and thiol (2550–2600 cm⁻¹) validate functional groups. Note: Thiol signals may be absent if oxidized .
  • Mass Spectrometry : ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns to confirm structural integrity .

Advanced: How can computational modeling resolve contradictions in reactivity data for this compound derivatives?

Discrepancies in reaction outcomes (e.g., unexpected oxidation products) may arise from competing mechanisms (organometallic vs. radical pathways). To address this:

  • DFT Calculations : Model transition states to identify energetically favorable pathways. For example, Cu(II)-mediated reactions under acidic vs. basic conditions follow distinct mechanisms (single-electron transfer vs. C-H activation) .
  • Kinetic Studies : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy to validate computational predictions .

Advanced: What strategies optimize the biological activity of this compound analogs in HDAC inhibition studies?

  • Structure-Activity Relationship (SAR) : Modify the benzamide core with electron-withdrawing groups (e.g., nitro) to enhance HDAC binding. For brain-targeted analogs, introduce lipophilic substituents (e.g., methyl) to improve blood-brain barrier penetration .
  • In Vitro Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC) and validate selectivity via Western blot for acetylated histones (e.g., Ac-H3 in frontal cortex tissue) .

Advanced: How should researchers handle missing physicochemical data (e.g., solubility) for this compound?

  • Experimental Determination : Use shake-flask methods with HPLC quantification to measure solubility in DMSO, water, and PBS (pH 7.4) .
  • Predictive Tools : Apply Abraham solvation parameters or COSMO-RS simulations to estimate logP and solubility . Cross-validate with experimental data to refine models.

Advanced: What crystallographic techniques are critical for resolving structural ambiguities in benzamide derivatives?

  • Single-Crystal X-Ray Diffraction : Use SHELXL for refinement, emphasizing hydrogen bonding between the amide NH and sulfanyl group to confirm conformation .
  • Twinned Data Handling : For challenging crystals, employ SHELXD/SHELXE for structure solution and OLEX2 for visualization .

Advanced: How can divergent reaction outcomes be minimized during this compound functionalization?

  • Condition Screening : Test solvent polarity (e.g., DMF vs. THF) and temperature to favor desired pathways. For example, low temperatures (−20°C) suppress thiol oxidation .
  • Mechanistic Probes : Add radical scavengers (e.g., TEMPO) or isotopic labeling (²H) to distinguish between ionic and radical intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.